Cas no 39856-08-1 ((2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride)

(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride is a high-purity chemical intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its α,β-unsaturated carbonyl structure and reactive acyl chloride group make it a versatile building block for coupling reactions, including amidation and esterification. The presence of dimethoxy substituents enhances its electron-rich character, facilitating selective modifications. This compound is valued for its consistent reactivity, stability under controlled conditions, and compatibility with a range of solvents. Proper handling under inert atmospheres is recommended due to its moisture sensitivity. Suitable for research and industrial applications requiring precise functionalization of aromatic systems.
(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride structure
39856-08-1 structure
Product Name:(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride
CAS No:39856-08-1
MF:C11H11ClO3
MW:226.656242609024
MDL:MFCD03840777
CID:924975
PubChem ID:11806394
Update Time:2025-06-11

(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride
    • 3,4-DIMETHOXYCINNAMOYL CHLORIDE
    • 141236-46-6
    • 3-(3,4-dimethoxyphenyl)acryloyl chloride
    • (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride
    • STL197387
    • (E)-3-(3,4-dimethoxyphenyl)acryloylchloride
    • SCHEMBL1589619
    • 39856-08-1
    • (E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl Chloride
    • AKOS005173209
    • SCHEMBL1589618
    • MFCD03840777
    • EN300-239801
    • F2190-0090
    • BBL014978
    • (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride
    • HGDZRSNJGRIAKS-GQCTYLIASA-N
    • D94942
    • 2-Propenoyl chloride, 3-(3,4-dimethoxyphenyl)-
    • 2-propenoyl chloride, 3-(3,4-dimethoxyphenyl)-,
    • 3,4-Dimethoxy-trans-cinnamoyl chloride
    • trans-3,4-Dimethoxycinnamoyl chloride
    • 3,4-Dimethoxycinnamoyl chloride, (E)-
    • 3,4-Dimethoxycinnamic acid chloride
    • 2-Propenoyl chloride, 3-(3,4-dimethoxyphenyl)-, (2E)-
    • (E)-3,4-Dimethoxycinnamoyl chloride
    • R8KUE74EZF
    • 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride
    • 3-(3,4-Dimethoxyphenyl)-2-propenoyl chloride
    • ALBB-011367
    • (2E)-3-(3,4-Dimethoxyphenyl)-2-propenoyl chloride
    • 3,4-Di-methoxycaffeoyl chloride
    • MDL: MFCD03840777
    • Inchi: 1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+
    • InChI Key: HGDZRSNJGRIAKS-GQCTYLIASA-N
    • SMILES: ClC(/C=C/C1C=CC(=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 226.04000
  • Monoisotopic Mass: 226.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.48240

(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride Security Information

  • HazardClass:IRRITANT

(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:39856-08-1)(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride
Order Number:A1027388
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:35
Price ($):295.0
Email:sales@amadischem.com

Additional information on (2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride

Chemical Profile of (2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride (CAS No. 39856-08-1)

CAS No. 39856-08-1 refers to the chemical compound (2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride, a versatile intermediate in organic synthesis and pharmaceutical research. This compound, characterized by its acryloyl chloride functional group and a dimethoxyphenyl substituent, has garnered significant attention in the field of medicinal chemistry due to its structural and functional properties. The presence of the acryloyl chloride moiety makes it a valuable reagent for introducing acrylate functionalities into molecules, which is particularly useful in the synthesis of bioactive compounds.

The dimethoxyphenyl group in the molecular structure imparts unique electronic and steric properties, influencing its reactivity and potential applications. This compound is often utilized in the preparation of more complex molecules, including drugs and agrochemicals, where precise functionalization is crucial. The acryloyl chloride group is known for its ability to undergo nucleophilic addition reactions, making it a popular choice for constructing carbon-carbon bonds in synthetic pathways.

In recent years, research has highlighted the importance of (2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride in the development of novel therapeutic agents. Its structural features have been explored in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing compounds that interact with enzymes involved in inflammation and cancer progression. The dimethoxyphenyl moiety, in particular, has been shown to enhance binding affinity and selectivity in drug candidates.

One notable application of this compound is in the field of photodynamic therapy (PDT). Researchers have leveraged its photochemical properties to develop photosensitizers that can be activated by light to generate reactive oxygen species, which are effective in destroying cancer cells. The acryloyl chloride group allows for further modifications to tailor the photophysical properties of these photosensitizers, optimizing their efficacy and safety profiles.

The synthesis of (2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and regioselective chlorination have been particularly effective in constructing the desired molecular framework.

From a computational chemistry perspective, the molecular structure of (2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into its electronic structure, reactivity patterns, and potential interactions with biological targets. Such computational insights are invaluable for guiding experimental design and optimizing synthetic routes.

The pharmaceutical industry has shown considerable interest in this compound due to its potential as a building block for drug discovery programs. Its ability to undergo diverse chemical transformations allows for the rapid assembly of complex scaffolds with therapeutic relevance. Collaborative efforts between academia and industry have led to innovative approaches for utilizing (2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride in high-throughput screening campaigns aimed at identifying novel drug candidates.

In conclusion, (2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride (CAS No. 39856-08-1) represents a significant advancement in synthetic chemistry with broad applications in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists working on the development of new drugs and functional materials. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:39856-08-1)(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride
A1027388
Purity:99%
Quantity:5g
Price ($):295.0
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